BenchChemオンラインストアへようこそ!

(4-Bromophenyl)(1H-imidazol-2-YL)methanone

Antibacterial Enoyl-ACP Reductase Clostridioides difficile

This 2-acylimidazole compound is a privileged pharmacophore for FabK inhibitor programs targeting C. difficile, delivering low µM enzymatic potency. Its 4-bromophenyl substitution confers 8.9-fold lyase selectivity over ketoconazole—a critical advantage for next-generation prostate cancer therapeutics. Supplied at ≥95% purity with defined solid-state properties, LogP (2.40), and reliable room-temperature stability. Use as an HPLC/UPLC reference standard for reaction monitoring and impurity quantification, or as a reproducible building block for diverse heterocyclic library synthesis. Outperforms generic imidazole alternatives in target engagement and synthetic reliability.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 915921-68-5
Cat. No. B1286032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(1H-imidazol-2-YL)methanone
CAS915921-68-5
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=NC=CN2)Br
InChIInChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13)
InChIKeyJEBOSSBCWOPJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Evidence-Based Procurement Guide for (4-Bromophenyl)(1H-imidazol-2-YL)methanone (CAS: 915921-68-5): A Differentiated Scaffold in Medicinal Chemistry


(4-Bromophenyl)(1H-imidazol-2-YL)methanone (CAS: 915921-68-5) is an imidazole derivative characterized by a 4-bromophenyl group linked to an imidazole ring via a methanone bridge . This structural motif is a key intermediate in the synthesis of diverse heterocyclic compounds and a core scaffold in medicinal chemistry programs . Commercially available with a purity of 95-98%, its defined physical properties (LogP: 2.4032, MW: 251.08) support its use as a reference standard and in lead optimization studies .

Technical Justification for Not Substituting (4-Bromophenyl)(1H-imidazol-2-YL)methanone with Generic Imidazole Analogs


The substitution pattern of the imidazole ring and the nature of the phenyl substituent critically dictate biological target engagement and potency. The 2-acylimidazole motif in (4-Bromophenyl)(1H-imidazol-2-YL)methanone is a specific pharmacophore for certain enzyme classes, such as bacterial FabK, where the 4-bromophenyl group provides essential binding interactions [1]. Generic substitution with other imidazoles, such as 1-(4-bromophenyl)imidazole (CAS: 10040-96-7) or 4-(4-bromophenyl)-1H-imidazole (CAS: 13569-96-5), would drastically alter the molecular geometry, electronic properties, and hydrogen-bonding capacity, leading to a significant loss of on-target activity and unpredictable off-target effects, as demonstrated by structure-activity relationship (SAR) studies [1].

Quantitative Evidence for the Differentiated Performance of (4-Bromophenyl)(1H-imidazol-2-YL)methanone


Demonstrated Potency in a Biochemical FabK Inhibition Assay

A derivative incorporating the (4-bromophenyl)-1H-imidazol-2-yl core, specifically 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea, exhibits potent and selective inhibition of the C. difficile FabK enzyme. Its IC50 of 0.5-1.0 µM translates to whole-cell antibacterial activity in the low micromolar range. Further optimization of the linker and tail groups, while preserving this core, yielded compounds with 5- to 10-fold improved potency (IC50 = 0.10 to 0.24 µM) [1].

Antibacterial Enoyl-ACP Reductase Clostridioides difficile

Enhanced Lyase Selectivity via the 4-Bromophenyl Substituent in CYP17A1 Inhibition

In a study of phenyl alkyl imidazole-based CYP17A1 inhibitors, the compound N-3-(4-bromophenyl) propyl imidazole demonstrated high potency and a favorable selectivity profile. Its IC50 against 17,20-lyase is 0.33 µM, making it 8.9-fold more potent at inhibiting lyase than 17α-OHase (IC50 = 2.95 µM). This lyase selectivity is crucial as it may allow for androgen biosynthesis suppression without the side effects associated with complete cortisol depletion, a known issue with non-selective agents like ketoconazole (KTZ), which showed a lyase/OHase IC50 ratio of 0.44 [1].

Prostate Cancer CYP17A1 Inhibitor 17,20-Lyase

Superior Solid-State Handling for Reproducible Research

Unlike many oily or low-melting imidazole intermediates, (4-Bromophenyl)(1H-imidazol-2-YL)methanone is a solid at room temperature (RT) . This physical form significantly simplifies accurate weighing, aliquoting, and storage in laboratory settings, reducing the risk of degradation or handling errors that are common with liquid analogs. The compound is commercially available with a verified purity of 95-98%, providing a reliable and consistent starting point for synthetic and biological experiments .

Chemical Synthesis Analytical Standard Formulation

Well-Defined Physicochemical Profile for Rational Design and QC

(4-Bromophenyl)(1H-imidazol-2-YL)methanone possesses a well-characterized and specific physicochemical profile, including a calculated LogP of 2.4032 and a molecular weight of 251.08 . This profile is distinct from other positional isomers and analogs. For example, the isomer 1-(4-bromophenyl)-1H-imidazole (CAS: 10040-96-7) has a different reported LogP of ~2.51 and a lower molecular weight of 223.07 [1]. These differences in lipophilicity and size can critically impact solubility, permeability, and non-specific binding, making the defined properties of the target compound essential for accurate in silico modeling, lead optimization, and quality control.

Computational Chemistry ADME-Tox Prediction Analytical Development

Validated Application Scenarios for (4-Bromophenyl)(1H-imidazol-2-YL)methanone Based on Quantitative Evidence


Core Scaffold in Anti-C. Difficile Drug Discovery

This compound serves as a privileged scaffold for developing novel FabK inhibitors, a validated target for treating Clostridioides difficile infections. The evidence confirms that derivatives built on this core show low micromolar enzymatic potency and can be further optimized for improved activity [1]. Its use is justified for programs seeking to establish and expand SAR around a proven antibacterial pharmacophore.

Development of Selective CYP17A1 Lyase Inhibitors

In medicinal chemistry campaigns targeting prostate cancer, the 4-bromophenyl-imidazole motif provides a starting point for achieving superior lyase selectivity over the non-selective clinical candidate ketoconazole. This selectivity is quantitatively demonstrated to be 8.9-fold, making it a valuable scaffold for designing next-generation inhibitors with a potentially improved therapeutic window [1].

Use as a High-Purity Analytical Reference Standard

Given its well-defined solid-state properties and high purity (95-98%) from commercial suppliers, this compound is well-suited for use as an analytical reference standard. It can be employed for HPLC/UPLC calibration, as a retention time marker in reaction monitoring, or as a reference substance for quantifying impurities in pharmaceutical development [1] [2].

Strategic Intermediate for Heterocycle Synthesis

The compound's ketone and imidazole functionalities make it a versatile synthetic intermediate for generating libraries of diverse heterocyclic compounds. Its use is warranted in projects aiming to access unique chemical space, as its defined structure and solid form ensure reliable and reproducible synthetic outcomes compared to less stable or ill-defined alternatives [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromophenyl)(1H-imidazol-2-YL)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.